

(S,S)-Dipamp: A Technical Guide to a Pioneering Chiral Ligand

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Compound of Interest

Compound Name: (S,S)-Dipamp

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(S,S)-Dipamp**, a chiral phosphine ligand that played a pivotal role in the advancement of asymmetric catalysis. This document details its chemical identifiers, physicochemical properties, and key experimental protocols for its synthesis and application, particularly in the landmark industrial synthesis of L-DOPA.

Core Identifiers and Properties

(S,S)-Dipamp, a member of the family of chiral diphosphine ligands, is distinguished by its C2 symmetry with stereogenic phosphorus atoms. This unique structural feature is central to its efficacy in inducing high enantioselectivity in metal-catalyzed reactions.

Identifier	Value
CAS Number	97858-62-3[1][2][3]
IUPAC Name	(1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane[2]
Other Names	(S,S)-(+)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane, (S,S)-1,2-Ethanediyldis[(2-methoxyphenyl)phenylphosphine][2]
Molecular Formula	C ₂₈ H ₂₈ O ₂ P ₂ [3]
Molecular Weight	458.47 g/mol [3]
InChI	InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1[1]
InChIKey	QKZWXPLBVCKXNQ-ACHIHNKUSA-N
SMILES	COc1ccccc1--INVALID-LINK--c3ccccc3OC">P@@c4ccccc4[1]

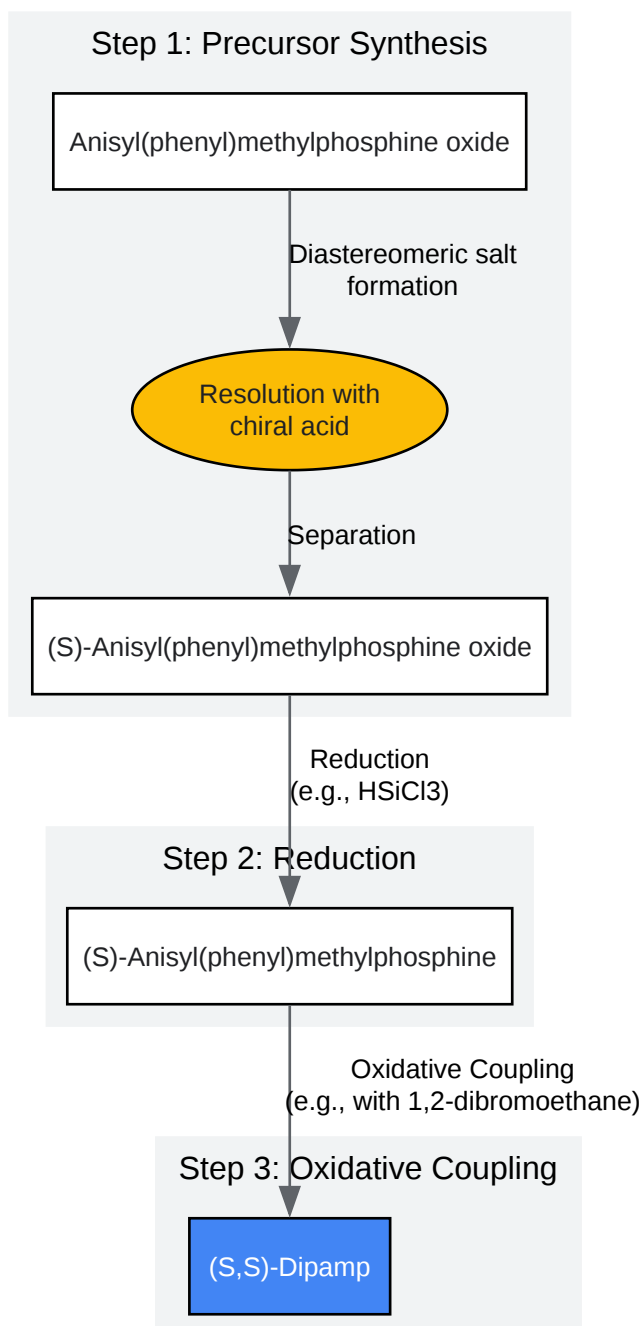
Physicochemical Properties

Property	Value
Appearance	White solid[1]
Melting Point	101-105 °C[4]
Optical Activity	[α] _D ²⁵ +82° (c = 1 in chloroform)
Solubility	Soluble in organic solvents[1]

Synthesis of (S,S)-Dipamp

The seminal synthesis of Dipamp, developed by Knowles and his team at Monsanto, involves the oxidative coupling of a chiral phosphine precursor. This method established a practical route to this important class of ligands.

Synthesis of (S,S)-Dipamp



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A simplified workflow for the synthesis of **(S,S)-Dipamp**.

Experimental Protocol: Synthesis of **(S,S)-Dipamp** (Conceptual)

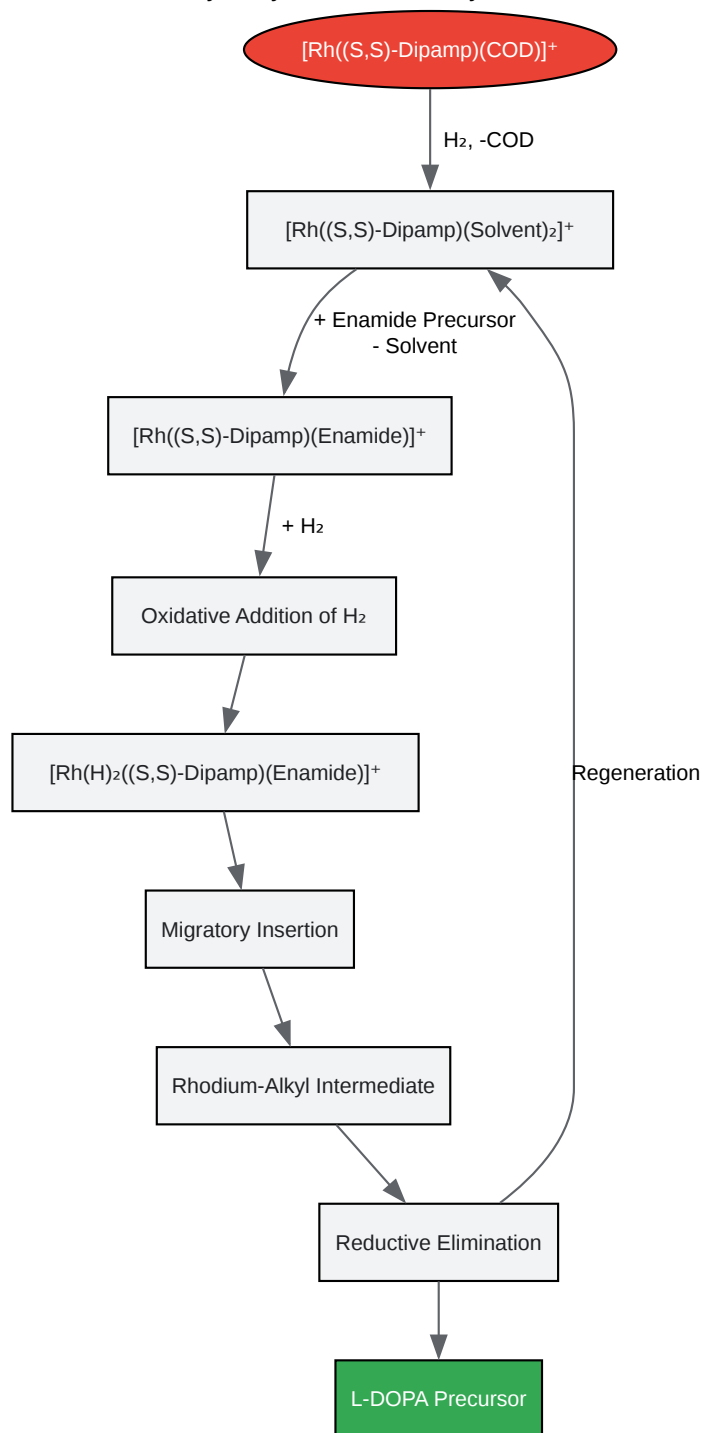
The synthesis of **(S,S)-Dipamp** is a multi-step process that begins with the preparation of the racemic phosphine oxide, followed by resolution and subsequent chemical transformations.

- **Synthesis of Racemic Anisyl(phenyl)methylphosphine oxide:** This precursor can be synthesized through various methods, often involving the reaction of a Grignard reagent with a suitable phosphorus compound.
- **Resolution of the Phosphine Oxide:** The racemic phosphine oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by fractional crystallization.
- **Reduction of the Chiral Phosphine Oxide:** The enantiomerically pure (S)-anisyl(phenyl)methylphosphine oxide is then reduced to the corresponding phosphine using a reducing agent like trichlorosilane (HSiCl_3) with a tertiary amine.
- **Oxidative Coupling:** The final step involves the oxidative coupling of two molecules of the chiral phosphine. This can be achieved by reacting the phosphine with a dihaloethane, such as 1,2-dibromoethane, to form the desired **(S,S)-Dipamp** ligand.

Application in Asymmetric Catalysis: The Monsanto L-DOPA Process

The most notable application of **(S,S)-Dipamp** is in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease. This process, a landmark in industrial chemistry, utilizes a rhodium complex of **(S,S)-Dipamp** to catalyze the asymmetric hydrogenation of an enamide precursor with high enantioselectivity.

Catalytic Cycle of L-DOPA Synthesis

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The catalytic cycle for the asymmetric hydrogenation of an L-DOPA precursor.

Experimental Protocol: Asymmetric Hydrogenation of L-DOPA Precursor

The following is a generalized experimental protocol for the asymmetric hydrogenation of a typical L-DOPA precursor, (Z)- α -acetamidocinnamic acid or its ester, using a Rh-(**S,S**)-Dipamp catalyst.

- **Catalyst Preparation:** The catalyst precursor, often [Rh((**S,S**)-Dipamp)(COD)]BF₄ (COD = 1,5-cyclooctadiene), is dissolved in a suitable solvent, such as methanol or a mixture of alcohols, under an inert atmosphere (e.g., argon or nitrogen).
- **Reaction Setup:** The enamide substrate is added to the catalyst solution in a pressure reactor.
- **Hydrogenation:** The reactor is purged and then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure for a set period. Reaction progress can be monitored by techniques such as TLC or HPLC.
- **Work-up and Product Isolation:** Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-L-DOPA product.
- **Purification:** The product is then purified, often through recrystallization, to yield the highly enantiomerically enriched N-acetyl-L-DOPA.
- **Hydrolysis:** The final step involves the hydrolysis of the N-acetyl group to afford L-DOPA.

This pioneering work by Knowles, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001, demonstrated the immense potential of asymmetric catalysis for the efficient synthesis of chiral molecules, profoundly impacting the fields of organic synthesis and drug development.^{[1][5][6]}

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